molecular formula C17H13N3O4 B2993494 4-Hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxamide CAS No. 306976-46-5

4-Hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxamide

Cat. No.: B2993494
CAS No.: 306976-46-5
M. Wt: 323.308
InChI Key: ZJEPNINFDREESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-Hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxamide” is a chemical substance with the molecular formula C18H14N2O5 . It is also known as “methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxylate” and has a molecular weight of 338.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H14N2O5/c1-24-18(23)17-15(21)11-16(22)20(19-17)12-7-9-14(10-8-12)25-13-5-3-2-4-6-13/h2-10H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Herbicidal Activities

Research into pyridazine derivatives, including compounds with a structure related to 4-Hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxamide, has shown significant promise in agricultural chemistry. A study by Xu et al. (2012) explored the synthesis and herbicidal activities of novel pyridazine derivatives. These compounds demonstrated excellent herbicidal activity against certain plant species, highlighting their potential as agrochemical agents. The study emphasized the importance of substituent variation on the pyridazine ring for achieving high herbicidal potency (Xu et al., 2012).

Anticonvulsant Activity

Another important area of research involves the neurological applications of pyridazine derivatives. Hallot et al. (1986) synthesized a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines and evaluated their anticonvulsant activity in various animal models. These compounds showed significant efficacy in preventing seizures, indicating their potential as antiepileptic drugs. The structure-activity relationships established in this study suggest that specific modifications to the pyridazine core can enhance anticonvulsant activity (Hallot et al., 1986).

Antitumor Activities

Recent advancements in cancer research have also involved pyridazine derivatives. Liu et al. (2020) reported the design, synthesis, and biological evaluation of novel 4-phenoxypyridine derivatives as potential c-Met kinase inhibitors. These compounds, which share structural similarities with this compound, exhibited moderate to good antitumor activities against several cancer cell lines. The study highlights the therapeutic potential of pyridazine derivatives in oncology, with certain compounds showing remarkable cytotoxicity and promising as cancer therapeutics (Liu et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

4-hydroxy-6-oxo-1-(4-phenoxyphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c18-17(23)16-14(21)10-15(22)20(19-16)11-6-8-13(9-7-11)24-12-4-2-1-3-5-12/h1-10,21H,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEPNINFDREESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=C(C(=N3)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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